REACTION_CXSMILES
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[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]1(=O)[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH2:10]1>>[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:9]1[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH:10]=1
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Name
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Quantity
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22.2 g
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Type
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reactant
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Smiles
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IC1=C(N)C=CC=C1
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Name
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|
Quantity
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11.2 g
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Type
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reactant
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Smiles
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C1(CC(CCC1)=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated under nitrogen at 120° for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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the solid (30 g) recrystallised from acetone:hexane (1:1, 400 ml)
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Name
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Type
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product
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Smiles
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IC1=C(C=CC=C1)NC1=CC(CCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |